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Core Chemical & Pharmacological Profile

The following table summarizes the fundamental identifiers and predicted physicochemical properties of the

compound, which are crucial for early-stage drug development [1] [2].

Property

Value / Description

Systematic Name

CAS Registry Number

Molecular Formula

Molecular Weight

Other Names

cLogP

Hydrogen Bond Donors

Hydrogen Bond Acceptors

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone [2]

635-41-6 [2]

C14H19NOs [2]

281.31 g/mol [2]

Trimetozine [2]

1.308 (Indicates good membrane permeability) [2]

01[2]

6[2]
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Property

Rotatable Bonds

Value / Description

4[2]

Topological Polar Surface Area (TPSA) 57.23 A2 [2]

The compound is part of a broader class of trimethoxyphenyl methanones being investigated for their

anticancer properties. The table below outlines the general mechanism and activity observed for close

structural analogs [3] [4] [5].

Aspect Description & Experimental Findings

General Binds to tubulin at the colchicine site, inhibiting microtubule polymerization. This

Mechanism disrupts cell division, arrests the cell cycle at the G2/M phase, and induces apoptosis
(programmed cell death). [3] [4]

Observed In In a study on a closely related analog, (4-Methoxyphenyl)(3,4,5-

Vitro Activity trimethoxyphenyl)methanone (PHT), the compound showed potent cytotoxicity

Hallmarks of
Apoptosis

Resistance
Profile

with ICso values in the nanomolar range against human leukemia HL-60 cells. [3]

Treatment with the PHT analog led to cell shrinkage, chromatin condensation,
phosphatidylserine exposure, caspase-3/7 and -8 activation, and loss of
mitochondrial membrane potential. [3]

Colchicine-binding site inhibitors (CBSIs) are generally reported to be less
susceptible to common multidrug resistance mechanisms compared to other
anti-tubulin agents like taxanes. [4]

General Experimental Workflow for Tubulin Inhibitors

While a specific protocol for your exact compound is not available, the following diagram and description

outline a standard experimental workflow for evaluating novel tubulin inhibitors, synthesized from research

on highly similar analogs [3] [4].
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General workflow for evaluating anti-tubulin methanone compounds.
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Detailed Methodologies

Here are more detailed explanations of the key experimental steps shown in the workflow:

e Chemical Synthesis & Characterization: The core structure is often synthesized by reacting a 2-
bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one intermediate with an appropriate amine.
Characterization is performed using *H NMR, **C NMR, and High-Resolution Mass Spectrometry
(HRMS). Purity is confirmed by HPLC (295%) [5].

¢ In Vitro Cytotoxicity (MTT Assay): This standard cell viability assay is conducted on various cancer
cell lines. Cells are seeded in plates, treated with a range of compound concentrations, and
incubated. MTT reagent is added and converted to formazan by living cells. The absorbance is
measured, and ICso values (concentration that inhibits 50% of cell growth) are calculated [3] [6].

¢ Tubulin Polymerization Assay: The inhibitory effect on tubulin assembly is measured in vitro using
purified tubulin proteins. A solution of tubulin and the test compound is placed in a spectrophotometer,
and the increase in absorbance (indicating polymer formation) is monitored over time after inducing
polymerization. A delay or reduction in the rate of absorbance increase confirms the compound as a
tubulin polymerization inhibitor [3] [4].

e Cell Cycle Analysis (Flow Cytometry): Treated cells are harvested, fixed, and stained with a DNA-
binding dye like Propidium lodide (PI). The DNA content of the cells is then analyzed using a flow
cytometer. An increase in the percentage of cells in the G2IM phase indicates successful cell cycle
arrest [3].

e Apoptosis Detection (Annexin V/Propidium lodide Staining): This is a common flow cytometry
method to detect early and late apoptosis. Annexin V binds to phosphatidylserine (exposed on the
outer leaflet of the cell membrane in early apoptosis), and Pl stains DNA in cells with compromised
membrane integrity (late apoptosis or necrosis). This allows for the quantification of the percentage of
cells in different stages of cell death [3] [6].

Mechanism of Action & Signaling Pathways

The primary anticancer mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest
and apoptosis. The diagram below illustrates this cascade and an alternative pathway identified for a

structurally different compound from the search results [3] [4] [6].
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Anticancer pathways for trimethoxyphenyl methanones and related compounds.

Research Context & Development Strategies

The trimethoxyphenyl moiety is a key pharmacophore in tubulin inhibitors, derived from colchicine,
designed to bind the colchicine site on -tubulin [5]. Current research focuses on overcoming the limitations

of existing therapies.
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e Overcoming Drug Resistance: Colchicine-binding site inhibitors (CBSIs) are an active area of
research because they are less susceptible to multidrug resistance mediated by efflux pumps and
[B-tubulin mutations, a common problem with taxanes [4].

¢ Nanoparticulate Delivery: A major challenge with many anti-tubulin compounds is poor water
solubility and off-target toxicity. Researchers are developing nanoformulations (e.g., polymeric
micelles) to improve solubility, prolong circulation, and enhance tumor-specific delivery via the
Enhanced Permeability and Retention (EPR) effect [4].

¢ Modern Drug Development Frameworks: Model-Informed Drug Development (MIDD) uses
guantitative modeling (e.g., PBPK, QSP) throughout the drug development process. This approach
helps in lead compound optimization, predicting human pharmacokinetics, and optimizing clinical
trial designs, increasing the efficiency of bringing new drugs to market [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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